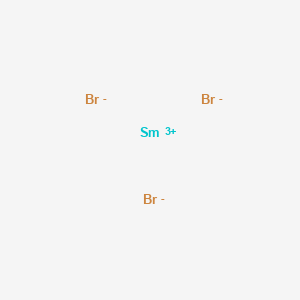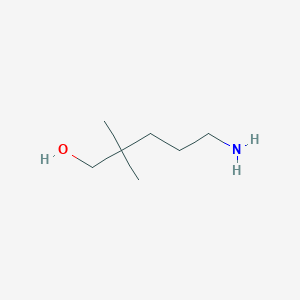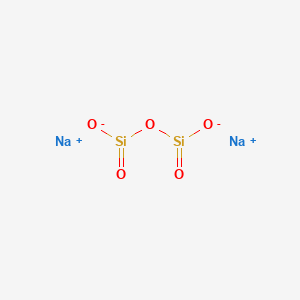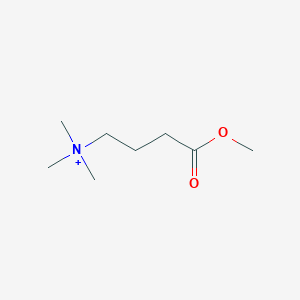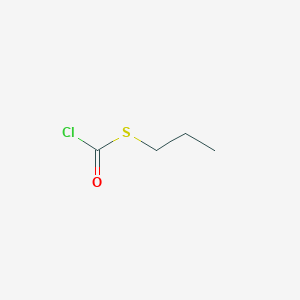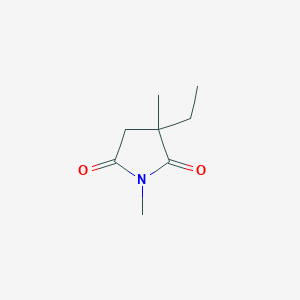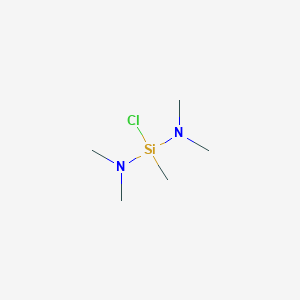
Bis(dimethylamino)methylchlorosilane
Overview
Description
Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl-: is a chemical compound with the molecular formula C5H15ClN2Si It is a derivative of silanediamine, where the silicon atom is bonded to a chlorine atom and five methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- typically involves the reaction of chlorosilane with a suitable amine. One common method is the reaction of chlorotrimethylsilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include silanol or alkoxysilane derivatives.
Oxidation Reactions: Silanol derivatives are the primary products.
Reduction Reactions: Silane derivatives are formed.
Scientific Research Applications
Chemistry: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves its ability to form stable bonds with various substrates. The chlorine atom can be easily replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes it valuable in creating stable and durable materials.
Comparison with Similar Compounds
- Silanediamine, 1-chloro-N,N,N’,N’-tetraethyl-1-methyl-
- Silanediamine, 1,1-dimethyl-N,N’-diphenyl-
- Bis(dimethylamino)methylsilane
Uniqueness: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of five methyl groups around the silicon atom provides steric hindrance, making it less reactive towards certain nucleophiles compared to its analogs. This unique structure allows for selective reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
N-[chloro-(dimethylamino)-methylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHQCJMLAYVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065041 | |
| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10339-02-3 | |
| Record name | 1-Chloro-N,N,N′,N′,1-pentamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10339-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N',1-pentamethylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


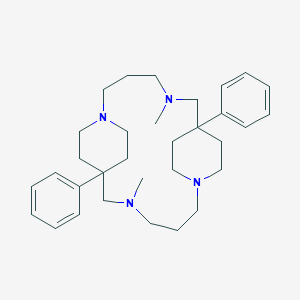
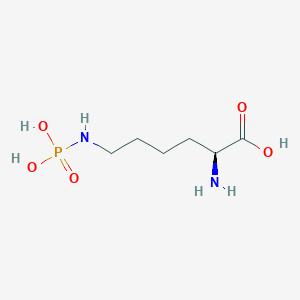
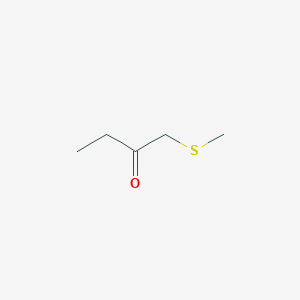
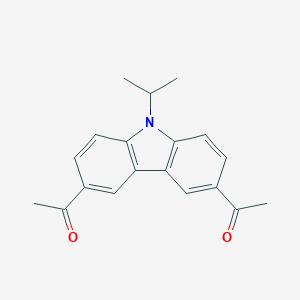
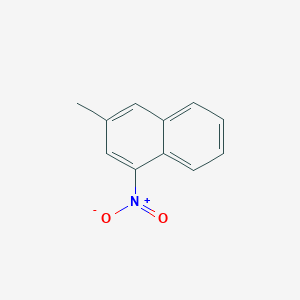
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
